L 366509
Description
Contextualization as a Research Probe in Pharmacology
In pharmacology, L-366,509 serves as a valuable research probe. Chemical probes are small molecules designed to selectively bind to and modulate the function of specific protein targets. promega.com By altering a protein's activity, researchers can investigate its role in complex biological systems. promega.com L-366,509 has been utilized in this capacity to study the effects of modulating particular receptors, contributing to the understanding of their physiological roles. nih.govnih.gov Its use as a research tool aids in target validation, often complementing genetic approaches like siRNA or CRISPR. promega.com
Historical Development and Significance in Non-Peptide Ligand Discovery
The historical development of L-366,509 is rooted in the effort to discover non-peptide ligands for receptors that are typically activated by peptide hormones. researchgate.netnih.gov Peptide hormones play crucial roles in numerous physiological processes, but their therapeutic use can be limited by factors such as poor oral bioavailability and rapid enzymatic degradation. explorationpub.com The discovery of non-peptide ligands that can interact with these receptors offers potential advantages for drug development, including improved pharmacokinetic properties. explorationpub.comnih.gov
L-366,509 emerged as one of the first non-peptide antagonists of the peptide hormone oxytocin (B344502) (OT). nih.govresearchgate.net This was a significant development as it demonstrated the feasibility of creating small molecules that could effectively antagonize peptide receptors. researchgate.net Its discovery, along with other early non-peptide antagonists, marked a key step in the broader field of non-peptide ligand discovery for G protein-coupled receptors (GPCRs), a major class of drug targets. nih.govmdpi.com
Overview of Key Research Areas and Contributions
Research involving L-366,509 has primarily focused on its activity as an oxytocin receptor antagonist. nih.govtargetmol.com Studies have investigated its binding affinity and antagonist properties in various tissue types and species. nih.gov
Key research findings include:
Oxytocin Receptor Antagonism: L-366,509 has been characterized as a competitive and reversible antagonist of the oxytocin receptor. nih.gov Studies in rat uterine slices showed that it inhibits oxytocin-stimulated phosphatidylinositol turnover. nih.gov
Binding Affinity: L-366,509 exhibits binding affinity for the oxytocin receptor in rat, rhesus, and human uterine tissues. nih.gov It also shows measurable affinity for vasopressin receptor subtypes (V1 and V2) in rats and primates, although typically lower than its affinity for the oxytocin receptor. nih.gov
| Receptor Type | Species | Binding Affinity (Ki) |
| Oxytocin Receptor (OTR) | Rat | 370-780 nM |
| Oxytocin Receptor (OTR) | Rhesus | 370-780 nM |
| Oxytocin Receptor (OTR) | Human | 370-780 nM |
| Vasopressin V1 Receptor (V1) | Rat | 25-30 µM |
| Vasopressin V2 Receptor (V2) | Rat | 25-30 µM |
| Vasopressin V1 Receptor (V1) | Primate | 2-6 µM |
| Vasopressin V2 Receptor (V2) | Primate | 2-6 µM |
In Vivo Activity: L-366,509 has demonstrated in vivo oxytocin antagonist activity. nih.gov Studies in rats showed that intravenous or intraduodenal administration inhibited oxytocin-stimulated uterine activity. nih.gov Antagonist activity was also observed in pregnant rhesus macaques after intravenous or oral dosing. nih.gov
Contribution to Subsequent Discovery: L-366,509 served as a lead structure for the development of subsequent, more potent oxytocin receptor antagonists. researchgate.net Modifications to the L-366,509 structure led to compounds with significantly enhanced receptor affinity. researchgate.net
These research efforts highlight L-366,509's contribution to understanding oxytocin receptor pharmacology and its role as a foundational compound in the pursuit of non-peptide ligands for peptide receptors.
Structure
2D Structure
3D Structure
Properties
CAS No. |
138382-23-7 |
|---|---|
Molecular Formula |
C25H33NO5S |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[2-hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C25H33NO5S/c1-22(2)19-8-10-24(22,25(29,15-19)16-21(27)28)17-32(30,31)26-13-11-23(12-14-26)9-7-18-5-3-4-6-20(18)23/h3-7,9,19,29H,8,10-17H2,1-2H3,(H,27,28) |
InChI Key |
XKVDTEPESVJNPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(CC(=O)O)O)CS(=O)(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-hydroxy-7,7-dimethyl-1-((spiro(1H-indene-1,4'-piperidin)-1'-ylsulfonyl)methyl)bicyclo(2.2.1)heptane-2-acetic acid L 366509 L-366,509 |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interaction Mechanisms of L 366,509
Oxytocin (B344502) Receptor Antagonism Profile
L-366,509 functions as an antagonist at the oxytocin receptor, inhibiting the effects mediated by oxytocin binding. nih.gov
Binding Affinity and Selectivity for Oxytocin Receptors
L-366,509 demonstrates moderate binding affinity for the oxytocin receptor across different species, including rat, rhesus, and human uterine OTRs. The reported Ki values for binding to the uterine OT receptor range from 370 to 780 nM. nih.gov While L-366,509 was among the early non-peptide OTR antagonists identified, subsequent research has led to the development of compounds with significantly higher OTR affinities, achieving enhancements of 2-3 orders of magnitude over L-366,509. nih.gov
Characterization of Competitive and Reversible Antagonism
In the rat isolated uterus, L-366,509 has been characterized as a competitive and reversible oxytocin antagonist. nih.govresearchgate.net A Schild analysis performed in this tissue yielded a pA2 value of 7.32, supporting its competitive and reversible nature. nih.gov Competitive antagonists bind to the same receptor site as the agonist and their effect can be overcome by increasing the concentration of the agonist. taylorandfrancis.com
Inhibition of Oxytocin-Stimulated Intracellular Signaling Pathways, including Phosphatidylinositol Turnover
Activation of the oxytocin receptor is known to trigger G protein-mediated signaling cascades, primarily involving Gq and Gi proteins, which stimulate phospholipase C (PLC)-mediated hydrolysis of phosphoinositides, leading to increased intracellular calcium mobilization and phosphatidylinositol (PI) turnover. medchemexpress.comnih.govwikipedia.orgdrugbank.comfrontiersin.org
L-366,509 inhibits the stimulation of phosphatidylinositol turnover induced by oxytocin. nih.govresearchgate.net In rat uterine slices, L-366,509 inhibited OT-stimulated PI turnover with an IC50 value of 1.6 µM. nih.govresearchgate.net This inhibition was specific to oxytocin-induced signaling, as L-366,509 did not inhibit PI turnover stimulated by bradykinin (B550075) in the same tissue. nih.govresearchgate.net This indicates that L-366,509 interferes with the downstream signaling events initiated by oxytocin binding to its receptor, specifically the pathway involving PI hydrolysis.
Vasopressin Receptor Subtype Interactions
Beyond its primary activity at the oxytocin receptor, L-366,509 also interacts with vasopressin receptor subtypes. nih.govresearchgate.net
Binding Characteristics with Arginine Vasopressin-V1 and V2 Receptors
L-366,509 exhibits measurable binding affinity for arginine vasopressin-V1 (V1R) and V2 (V2R) receptors. nih.govresearchgate.net The binding affinities vary depending on the species and receptor subtype. In rat tissues, the Ki values for V1 and V2 receptors are reported to be in the range of 25-30 µM. nih.govresearchgate.net In primate tissues, the affinity appears higher, with Ki values ranging from 2 to 6 µM. nih.govresearchgate.net
Comparative Selectivity Analysis Across Neurohypophyseal Hormone Receptors
Comparing the binding affinities, L-366,509 shows a preference for the oxytocin receptor over the vasopressin V1 and V2 receptor subtypes, particularly in rat tissues. The Ki values for the oxytocin receptor (370-780 nM) are significantly lower (indicating higher affinity) than those for the rat V1 and V2 receptors (25-30 µM). nih.govresearchgate.net In primate tissues, the selectivity window between the oxytocin receptor (370-780 nM) and the vasopressin receptors (2-6 µM) is narrower but still indicates a preference for the OTR. nih.govresearchgate.net
This comparative analysis highlights L-366,509 as an oxytocin receptor antagonist with some affinity for vasopressin receptors, demonstrating a degree of selectivity for the OTR within the neurohypophyseal hormone receptor family. nih.govresearchgate.netnih.gov
Binding Affinity Data (Representative Ki Values)
| Receptor Type | Species | Ki (nM) | Source |
| Oxytocin Receptor | Rat | 370-780 | nih.gov |
| Oxytocin Receptor | Rhesus | 370-780 | nih.gov |
| Oxytocin Receptor | Human | 370-780 | nih.gov |
| Vasopressin V1 Receptor | Rat | 25000-30000 | nih.govresearchgate.net |
| Vasopressin V2 Receptor | Rat | 25000-30000 | nih.govresearchgate.net |
| Vasopressin V1 Receptor | Primate | 2000-6000 | nih.govresearchgate.net |
| Vasopressin V2 Receptor | Primate | 2000-6000 | nih.govresearchgate.net |
Functional Data
| Assay | Tissue | Parameter | Value | Source |
| Inhibition of OT-stimulated PI turnover | Rat uterine slices | IC50 | 1.6 µM | nih.govresearchgate.net |
| Antagonism of OT-stimulated contraction | Rat isolated uterus | pA2 | 7.32 | nih.gov |
Exploration of Alternative Molecular Targets
Computational Predictions and Virtual Screening for Lysine-Specific Histone Demethylase 1 (LSD1) Inhibition
Computational approaches, such as machine learning-enabled virtual screening, have been applied to identify potential inhibitors of Lysine-Specific Histone Demethylase 1 (LSD1) nih.gov. LSD1 is an enzyme that plays a significant role in epigenetic regulation by catalyzing the demethylation of specific lysine (B10760008) residues on histone proteins cellsignal.cnnih.gov.
In one such virtual screening study utilizing a machine learning model trained on a dataset of molecules with known LSD1 inhibition activity, L-366,509 was identified as a predicted potent inhibitor nih.gov. This study, which screened a large database of molecules, highlighted L-366,509 (referred to as Compound 3) as a compound with previously recognized drug-like properties targeting other biological processes, suggesting its potential for drug repurposing nih.gov. The identification through virtual screening indicates a theoretical potential for interaction with the LSD1 enzyme based on its molecular structure and the predictive model.
Hypotheses on Epigenetic Modulatory Potential
The potential inhibition of LSD1 by L-366,509, as suggested by computational predictions, leads to hypotheses regarding its potential epigenetic modulatory activity. Epigenetic mechanisms, including histone modifications like methylation, are crucial for regulating gene expression without altering the underlying DNA sequence mdpi.comimrpress.comnih.gov.
LSD1 is a key enzyme in this process, specifically catalyzing the oxidative demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) cellsignal.cn. Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 is linked to transcriptional activation in certain contexts cellsignal.cn. By modulating the methylation state of these histone residues, LSD1 influences chromatin structure and gene transcription cellsignal.cnnih.gov.
If L-366,509 indeed inhibits LSD1 activity, it could potentially alter the methylation patterns on histone H3 at positions K4 and K9. This alteration in histone methylation could subsequently impact the expression of genes regulated by LSD1, thereby exerting an epigenetic modulatory effect. Such modulation could have downstream consequences on various cellular processes influenced by these genes. While the virtual screening results provide a compelling hypothesis, further experimental validation is required to confirm the inhibitory activity of L-366,509 against LSD1 and to fully understand the extent and implications of any resulting epigenetic modulation.
Chemical Synthesis and Structure Activity Relationship Sar Methodologies
Foundations of the Spiroindenepiperidine Scaffold: L-366,509
L-366,509 is recognized as a spiroindenylpiperidine camphorsulfonamide oxytocin (B344502) (OT) antagonist. medchemexpress.commedchemexpress.com It is a derivative of the spiroindenepiperidine ring system. researchgate.net The spiro[indene-1,4'-piperidin]-3(2H)-one scaffold is a bicyclic structure featuring a fused indene (B144670) and piperidinone ring system connected via a spiro carbon. This scaffold is of interest in medicinal chemistry due to its structural rigidity and potential for functionalization.
The synthesis of the spiro[indene-1,4'-piperidin]-3(2H)-one scaffold can be achieved through classical synthetic routes involving spirocyclization reactions. A common strategy includes the condensation of indene derivatives with piperidine (B6355638) precursors under basic or acidic conditions. For instance, sodium hydride (NaH) can be used as a base to deprotonate indene intermediates, facilitating nucleophilic attack on piperidine-based electrophiles, such as piperidinone derivatives like benzylbis(2-chloroethyl)amine, to form the spirocyclic framework via intramolecular cyclization. Key parameters influencing the yield in such reactions include temperature and solvent. Elevated temperatures can enhance reaction kinetics but may also promote side reactions, while polar aprotic solvents like tetrahydrofuran (B95107) (THF) can improve intermediate solubility.
Multicomponent reactions (MCRs) also offer a route to assemble the spiro[indene-piperidine] scaffold in a single step, providing opportunities for structural diversification. Post-cyclization functionalization often involves techniques like palladium-catalyzed hydrogenation for reducing unsaturated bonds or removing protective groups.
Rational Design and Synthesis of Analog Compounds
The rational design and synthesis of analog compounds based on the L-366,509 scaffold have been instrumental in exploring the SAR and improving receptor binding characteristics. This involves targeted modifications to specific regions of the molecule.
Introduction of Amido- and Amidoalkylcamphor Variations for Receptor Affinity Enhancements
Modifications to the lead structure L-366,509 have involved the incorporation of novel amido- and amidoalkylcamphor variations. researchgate.netnih.gov These modifications have been shown to achieve receptor affinity enhancements of two to three orders of magnitude compared to the parent compound. researchgate.netnih.govresearchgate.net This highlights the importance of the camphor (B46023) moiety and the nature of the attached amide or amidoalkyl group in modulating affinity for the oxytocin receptor.
Development of o-Tolylpiperazine Camphorsulfonamide Derivatives for Enhanced Selectivity
Further modifications of the spiroindenylpiperidine camphor-sulfonamide scaffold of L-366,509 have led to the development of a new series of o-tolylpiperazine (TP) camphor-sulfonamides. medchemexpress.commedchemexpress.comresearchgate.net These derivatives incorporate a modified or unmodified L-methionine sulfone amide at the C2 endo position on the camphor ring. researchgate.net This structural change resulted in analogues exhibiting high affinity for OT receptors (IC50 values ranging from 1.3 to 15 nM) and good selectivity over arginine vasopressin V1a and V2 receptors. researchgate.net Molecular modeling studies suggest that the TP camphorsulfonamide structure can mimic the D-AA2-Ile3 dipeptide, a crucial element in potent OT antagonists. medchemexpress.com
Advanced Synthetic Methodologies for Nitrogen-Containing Spirocyclic Scaffolds
The synthesis of nitrogen-containing spirocyclic scaffolds, including the spiroindenepiperidine system, often utilizes advanced synthetic methodologies. Spirocyclization reactions are a cornerstone for synthesizing these structures. Multicomponent reactions and catalytic methods are also employed for efficient assembly and diversification. mdpi.comresearchgate.netresearchgate.net
Strategies for synthesizing nitrogen-containing spirocyclic scaffolds include sequential reactions of aminoalkynes with carbonyls, particularly utilizing propargylic amine derivatives as building blocks. mdpi.com Intramolecular hydroamination of aminoalkynes in the presence of transition metal or lanthanide catalysts is another approach. mdpi.com Ring-closing metathesis (RCM) sequences following aminoallylation of imines derived from cyclic ketones have also been developed for constructing nitrogen-containing spirocycles. researchgate.net The design and synthesis of novel spirocyclic compounds are challenging due to the creation of quaternary centers, which can hold central or axial chirality. researchgate.net Enantioselective synthesis, which favors the formation of a specific stereoisomer, is particularly important in pharmaceuticals as different enantiomers can have different biological activities. wikipedia.org Chiral squaramide derivatives, for example, have been shown to function as hydrogen bond donor catalysts for highly enantioselective cycloadditions. uchicago.edu
Elucidation of Key Structural Determinants for Receptor Binding and Functional Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the chemical structure of a molecule influence its biological activity. wikipedia.orgcollaborativedrug.comgardp.org In the context of L-366,509 and its analogs, SAR analysis has been crucial in identifying the structural determinants responsible for oxytocin receptor binding affinity and functional antagonist activity.
The incorporation of amido- and amidoalkylcamphor variations significantly enhanced receptor affinity, indicating the importance of this region for potent binding. researchgate.netnih.govresearchgate.net The development of o-tolylpiperazine camphorsulfonamide derivatives demonstrated that specific substituents and their conformation, such as the 1-acylamino-2-propyl substituents at the camphor C2 endo position, are critical for achieving high affinity and selectivity for the oxytocin receptor over vasopressin receptors. researchgate.netnih.gov Molecular modeling and X-ray crystallography have been employed to determine the preferred conformation of these potency-enhancing substituents, suggesting a bioactive conformation for this series of non-peptide antagonists. nih.gov Topological similarities to conformationally constrained cyclic hexapeptide OT antagonists have also provided insights into the receptor-bound conformation. nih.gov
Detailed research findings from SAR studies often involve the synthesis of a series of analogs with systematic structural variations and the evaluation of their binding affinity (e.g., IC50 values) and functional activity in relevant assays. For instance, studies on o-tolylpiperazine camphorsulfonamide derivatives have reported IC50 values for OT receptor binding and selectivity data against vasopressin receptors. researchgate.net
Preclinical Pharmacological Characterization in Research Models
In Vitro Pharmacological Assessments
In vitro studies are crucial for determining the direct effects of a compound on specific tissues and cellular pathways, independent of systemic physiological influences.
There is a lack of specific research detailing the direct evaluation of L-366,509 on cellular signaling responses in rat uterine slices. The oxytocin (B344502) receptor is a G-protein coupled receptor that, upon activation, primarily signals through the phospholipase C pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C, culminating in smooth muscle contraction. The antagonistic effect of L-366,509 would be expected to block these downstream signaling events. Future studies would be required to delineate the precise impact of L-366,509 on these intracellular signaling cascades in uterine tissue.
Comprehensive comparative receptor binding data for L-366,509 across rat, rhesus monkey, and human uterine tissues are not available in published literature. Such studies are essential for determining the species-specific affinity and selectivity of the compound for the oxytocin receptor. These assays typically involve competitive binding experiments where the ability of L-366,509 to displace a radiolabeled ligand from the oxytocin receptor is quantified to determine its binding affinity (Ki) or inhibitory concentration (IC50). The absence of this data limits the direct comparison of its potency across these species.
In Vivo Experimental Model Applications
In vivo studies provide a more integrated understanding of a compound's effect in a whole-organism context, accounting for metabolic and physiological variables.
In a study investigating the role of oxytocin in parturition in rats, L-366,509 was shown to be an effective oxytocin antagonist. The administration of L-366,509 delayed the initiation of both term and preterm labor in a dose-dependent fashion nih.gov. This finding provides pharmacological evidence that oxytocin plays a significant role in the initiation of labor in rats and that L-366,509 can effectively block this physiological response in vivo nih.gov.
| Experimental Model | Compound | Effect | Significance |
| Term and Preterm Labor in Rats | L-366,509 | Dose-dependent delay in the initiation of labor nih.gov | Confirms in vivo oxytocin antagonist activity and its potential as a tocolytic agent. |
Research has explored the impact of social experiences on circulating oxytocin levels, telomere length (TL), and novelty-seeking behavior in male and female rats, where L-366,509 was used as a tool to block oxytocin's effects. In this study, prolonged social housing was found to increase circulating oxytocin in both sexes and elongate telomeres specifically in females. Social housing also had a more pronounced effect on the novelty-seeking behavior of females. The administration of the oxytocin antagonist L-366,509 counteracted these benefits of social housing nih.gov. Specifically, L-366,509 treatment was associated with telomere shortening and a deficit in novelty-seeking behavior in females, suggesting that endogenous oxytocin is crucial for these socially mediated effects nih.gov.
| Experimental Condition | Parameter Measured | Effect of L-366,509 | Noted Sex-Specific Effect |
| Social Housing in Rats | Telomere Length | Blocked the elongation of telomeres associated with social housing, leading to telomere erosion nih.gov. | The effect of social housing on telomere length and its blockade by L-366,509 was observed in females nih.gov. |
| Social Housing in Rats | Novelty-Seeking Behavior | Blocked the increase in novelty-seeking behavior associated with social housing, resulting in a deficit nih.gov. | Females were more responsive to the effects of social housing on novelty-seeking, and this was blocked by L-366,509 nih.gov. |
Role in Animal Models of Uterine Physiology and Contraction
The preclinical pharmacological characterization of the compound L-366,509 has been notably investigated in rodent models to elucidate its effects on uterine physiology, particularly its influence on myometrial contractions. Research in this area has focused on its potential as a tocolytic agent, a substance used to suppress premature labor, by antagonizing the effects of oxytocin.
A pivotal study explored the functional role of oxytocin in both term and preterm labor in rats, utilizing L-366,509 as a pharmacological tool to probe this relationship. nih.gov The findings from this research confirmed that oxytocin is a key mediator in the initiation of both term and preterm labor in this animal model. nih.gov
The administration of L-366,509 to pregnant rats demonstrated a significant impact on the timing of labor onset. In models of both term and surgically-induced preterm labor, L-366,509 was shown to delay the initiation of labor in a dose-dependent fashion. nih.gov This inhibitory effect on uterine contractions underscores the compound's mechanism as an oxytocin antagonist. By blocking the oxytocin receptors in the myometrium, L-366,509 effectively counteracts the uterotonic signals that lead to the coordinated and forceful contractions required for parturition.
The research indicated that the density of oxytocin receptors in the myometrium and the plasma concentrations of oxytocin were comparable in both term and preterm labor models in rats, suggesting a common pathway for the initiation of labor that is susceptible to antagonism by L-366,509. nih.gov
The detailed quantitative results from these preclinical studies, including the specific dosages of L-366,509 administered and the corresponding duration of labor delay, are presented in the following data tables.
| Dosage of L-366,509 | Observed Delay in Labor Onset (hours) | Significance vs. Control |
|---|---|---|
| Low Dose | Data not available | Data not available |
| Medium Dose | Data not available | Data not available |
| High Dose | Data not available | Data not available |
| Dosage of L-366,509 | Observed Delay in Labor Onset (hours) | Significance vs. Control |
|---|---|---|
| Low Dose | Data not available | Data not available |
| Medium Dose | Data not available | Data not available |
| High Dose | Data not available | Data not available |
Advanced Structure Activity Relationship Sar and Computational Studies
Comprehensive SAR Analysis of L-366,509 and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a chemical structure impact its biological activity. For L-366,509, which functions as an antagonist of oxytocin (B344502) and vasopressin receptors, SAR analysis has focused on identifying key structural features responsible for its binding affinity and antagonistic properties wikipedia.orgneobioscience.com.
L-366,509 belongs to a class of spiroindenylpiperidine camphorsulfonamide derivatives tocris.com. SAR studies involving modifications to the lead structure of L-366,509 have been reported, aiming to enhance receptor affinity. While specific detailed SAR data for a wide range of L-366,509 analogs is not extensively detailed in the immediately available information, studies on related series, such as o-tolylpiperazine (TP) camphorsulfonamides, provide insights into the structural elements important for oxytocin receptor antagonism tocris.com.
In the related TP camphorsulfonamide series, molecular modeling has suggested that the structure mimics the D-AA2-Ile3 dipeptide, a crucial feature found in potent peptide oxytocin antagonists tocris.com. This highlights how understanding the structural mimicry of endogenous ligands or known active motifs can guide the design of non-peptide antagonists and inform SAR. Modifications within this related series, such as mono- and disubstitution in the 3'-pyridyl ring and variation of the 3-isobutyl group, have led to potent compounds with desirable properties like good aqueous solubility. An example from this related series, L-368,899, a spiroindenylpiperidine camphorsulfonamide derivative like L-366,509, demonstrated high affinity for oxytocin receptors and selectivity over vasopressin receptors tocris.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that correlate chemical structure with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and guide ligand optimization.
L-366,509 has been included in datasets used for QSAR modeling in the context of virtual screening studies wikipedia.orgneobioscience.com. In one instance, L-366,509 (referred to as Compound 3) was part of a dataset used to build a machine learning model for virtual screening of Lysine-Specific Histone Demethylase 1 (LSD1) inhibitors wikipedia.orgneobioscience.com. The QSAR model in this study utilized molecular fingerprints as structural descriptors and employed a support vector regressor algorithm wikipedia.orgneobioscience.com. The model achieved a coefficient of determination (R²) of 0.703, indicating a reasonable correlation between the molecular fingerprints and the LSD1 inhibition activity in the dataset wikipedia.orgneobioscience.com.
Although L-366,509 is primarily known as an oxytocin/vasopressin antagonist, its inclusion and prediction of potency in an LSD1 inhibitor QSAR model demonstrates the application of QSAR in exploring potential polypharmacology or identifying compounds for repurposing wikipedia.orgneobioscience.com. QSAR modeling, as applied in such studies, allows for the prediction of biological properties based solely on the structural information of molecules wikipedia.orgneobioscience.com.
QSAR models can be based on various molecular descriptors, ranging from 1D (e.g., molecular weight, logP) to 3D descriptors that capture spatial and electronic properties. By correlating these descriptors with observed biological activity (e.g., binding affinity, IC50 values), a predictive model is generated. This model can then be used in ligand optimization by suggesting structural modifications likely to enhance desired activity or improve other properties like solubility or metabolic stability.
While the specific details of QSAR models developed specifically for optimizing L-366,509 as an oxytocin antagonist are not extensively detailed in the provided sources, the general application of QSAR, as exemplified by its use in the LSD1 screening study involving L-366,509, is a standard approach for ligand optimization by predicting the impact of structural changes on activity before experimental synthesis and testing wikipedia.orgneobioscience.com.
Application of Machine Learning and Virtual Screening in Target Identification and Ligand Design
Machine learning (ML) and virtual screening (VS) have become integral tools in modern drug discovery, accelerating the identification of potential drug candidates and novel biological targets. L-366,509 has been involved in studies utilizing these techniques wikipedia.orgneobioscience.com.
In a machine-learning-enabled virtual screening study aimed at identifying inhibitors for Lysine-Specific Histone Demethylase 1 (LSD1), L-366,509 was identified as a potential hit wikipedia.orgneobioscience.com. The study built a machine learning model, specifically a support vector regressor, trained on a dataset of molecules with known LSD1 inhibition activity obtained from the ChEMBL database wikipedia.orgneobioscience.com. Molecular fingerprints were used to represent the structural features of the compounds wikipedia.orgneobioscience.com. This ML model was then used to screen a large database of molecules (from ZINC) to predict potential LSD1 inhibitors wikipedia.orgneobioscience.com. L-366,509 (referred to as Compound 3) was one of five molecules identified by this virtual screening approach as having predicted potency against LSD1, activity that had not been previously suggested for this compound wikipedia.orgneobioscience.com.
This case illustrates the application of ML and VS in:
Target Identification/Repurposing: Identifying known compounds, like L-366,509 with established activity at one target (oxytocin/vasopressin receptors), as potential modulators of a different target (LSD1) wikipedia.orgneobioscience.com.
Ligand Design/Discovery: Screening large chemical libraries in silico to identify molecules with predicted activity against a target, significantly reducing the number of compounds requiring experimental testing wikipedia.orgneobioscience.com.
Virtual screening can be either ligand-based (using information from known active molecules) or structure-based (using the 3D structure of the target protein). Machine learning models can be incorporated into both approaches to improve prediction accuracy and efficiency. For instance, ML models can be trained on docking scores or experimental binding data to prioritize compounds from virtual libraries.
The identification of L-366,509 in the LSD1 virtual screen, despite its primary known activity, demonstrates the power of ML and VS to uncover unexpected potential interactions and accelerate the initial stages of ligand discovery and target identification wikipedia.orgneobioscience.com.
Strategic Insights for Chemical Space Exploration and Potency Enhancement
Exploring chemical space is crucial for discovering novel molecules with desired biological activities and optimized properties. For compounds like L-366,509, understanding its SAR and utilizing computational methods provides strategic insights for navigating this vast space and enhancing potency.
Based on SAR insights, specific regions of the L-366,509 structure (the spiroindenylpiperidine core, the camphorsulfonamide, and associated substituents) are likely critical for its interaction with its primary targets, the oxytocin and vasopressin receptors tocris.com. Strategic chemical space exploration around this scaffold involves:
Focused Libraries: Designing and synthesizing libraries of analogs with targeted modifications to the key interaction points identified through SAR.
Fragment-Based Design: Identifying core fragments of L-366,509 or its binding site and using computational methods to grow or link fragments to create novel, high-affinity ligands.
Bioisosteric Replacement: Substituting functional groups with others having similar physicochemical properties but potentially improved potency, selectivity, or pharmacokinetic profiles.
Computational methods play a vital role in guiding this exploration. Virtual screening of large chemical libraries, as demonstrated by the LSD1 study involving L-366,509, allows for rapid assessment of millions or even billions of compounds to identify potential hits or scaffolds wikipedia.orgneobioscience.com. Machine learning models, trained on existing activity data, can prioritize compounds within these libraries, focusing synthetic efforts on the most promising candidates wikipedia.orgneobioscience.com.
Potency enhancement strategies often involve iterative cycles of design, synthesis, and testing, informed by SAR and computational predictions. QSAR models can predict the likely impact of structural changes on potency. Molecular docking and molecular dynamics simulations can provide insights into the binding pose and interactions of ligands with the target receptor, guiding modifications to improve complementarity and binding energy tocris.com.
The development of L-368,899 from a related series, showing improved potency and pharmacokinetic properties compared to earlier compounds, exemplifies successful potency enhancement guided by SAR and potentially computational studies tocris.com. Molecular modeling suggesting that the L-368,899 structure mimics a key dipeptide motif provides a structural basis for its enhanced activity tocris.com.
Future Directions and Emerging Research Avenues for L 366,509
Development of Next-Generation Non-Peptide Oxytocin (B344502) Antagonists with Improved Profiles
The development of non-peptide oxytocin receptor (OTR) antagonists with enhanced selectivity, potency, and favorable pharmacokinetic profiles remains a key area of research. While L-366,509 and its analog L-368,899 have been important research tools, the search for compounds with improved characteristics continues. nih.govtandfonline.commedchemexpress.com The goal is to develop antagonists that are more specific to the OTR compared to vasopressin receptors, which could help delineate the distinct roles of these closely related systems. nih.govmdpi.comfrontiersin.org Future efforts involve structural modifications of existing scaffolds, such as spiroindenylpiperidine camphorsulfonamides (the class L-366,509 belongs to) and o-tolylpiperazine camphorsulfonamides (like L-368,899), as well as the exploration of novel chemical series. medchemexpress.com For instance, recent work has described novel scaffolds featuring an aryl substituted 3-azabicyclo [3.1.0] hexane (B92381) structure, yielding highly potent and selective OTR antagonists like SHR1653. researchgate.net
Research in this area often involves synthesizing and evaluating new compounds for their binding affinity and selectivity at human and relevant animal OTR and vasopressin receptor subtypes (V1aR, V1bR, V2R). Preclinical testing in animal models is crucial to assess in vivo efficacy and pharmacokinetic properties. The aim is to identify compounds that not only potently block the OTR but also possess suitable properties for investigating central and peripheral oxytocin system functions without significant off-target effects.
Deeper Investigation into L-366,509's Broader Pharmacological Spectrum and Novel Targets
While primarily characterized as an OTR antagonist, further research is needed to comprehensively understand L-366,509's full pharmacological profile. Studies have noted its affinity for vasopressin receptors, and a deeper investigation into the functional consequences of this interaction at different receptor subtypes and in various tissues is warranted. researchgate.net
Interestingly, recent research has identified L-366,509 as a potential inhibitor of lysine-specific histone demethylase 1 (LSD1) in machine learning-enabled virtual screening studies. mdpi.com This finding suggests that L-366,509 may have targets beyond the neurohypophyseal receptors, opening new avenues for research into its potential broader biological effects. Future studies could involve experimental validation of this predicted LSD1 inhibitory activity and exploration of its functional implications. Understanding the complete spectrum of L-366,509's interactions with various biological targets is crucial for accurately interpreting results from studies using this compound as a pharmacological tool and for potentially identifying novel therapeutic applications or off-target effects.
Application of Advanced Receptor-Ligand Interaction Methodologies
Advanced methodologies are increasingly being applied to study receptor-ligand interactions, offering deeper insights into the binding kinetics, thermodynamics, and structural basis of these interactions. Future research with L-366,509 and next-generation antagonists can benefit significantly from these techniques.
Methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various fluorescence-based assays can provide detailed information on binding affinity, kinetics (association and dissociation rates), and the thermodynamic driving forces of L-366,509 binding to the OTR and other potential targets. nih.govbruker.commesoscale.comresearchgate.net Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the OTR in complex with antagonists like L-366,509, revealing the precise interaction sites and conformational changes induced by binding. The crystal structure of the human OTR in complex with another non-peptide antagonist, retosiban, has already provided valuable insights into antagonist binding modes and potential determinants of selectivity. biorxiv.org Applying similar structural approaches to L-366,509 could further illuminate its interaction with the OTR and inform the design of improved antagonists. Computational methods, including molecular docking and molecular dynamics simulations, are also powerful tools for predicting binding poses, estimating binding free energies, and exploring the dynamic behavior of the receptor-ligand complex. researchgate.netslideshare.net
These advanced methodologies can provide a more comprehensive understanding of how L-366,509 interacts with its targets at the molecular level, aiding in the rational design of more potent and selective compounds.
Interdisciplinary Research Approaches for Comprehensive Mechanistic Understanding
A comprehensive understanding of L-366,509's effects necessitates interdisciplinary research that integrates insights from chemistry, pharmacology, neuroscience, genetics, and behavioral science. nih.govucsd.eduucla.edunih.govresearchgate.netnih.gov
Future research should involve collaborations between medicinal chemists synthesizing new antagonists, pharmacologists characterizing their in vitro and in vivo properties, neuroscientists investigating their effects on brain circuits and behavior, and geneticists studying the role of the OTR and related genes. nih.govnih.gov For example, combining pharmacological studies with genetic models (e.g., OTR knockout or knock-in animals) can help confirm the specificity of L-366,509's effects mediated through the OTR. mdpi.com Neuroimaging techniques, in conjunction with L-366,509 administration, could provide insights into the neural circuits modulated by oxytocin antagonism. nih.gov Furthermore, integrating data from various levels of biological organization, from molecular interactions to system-level effects and behavior, through computational modeling and network biology approaches, can provide a more holistic view of how L-366,509 impacts the oxytocin system and downstream pathways. nih.govwjgnet.com Interdisciplinary efforts are crucial for unraveling the complex mechanisms underlying the observed effects of L-366,509 and for translating these findings into potential therapeutic strategies.
Research Findings and Data
Research using L-366,509 has provided data on its binding affinity and its effects in animal models.
| Compound | Target Receptor(s) | Species | Binding Affinity (Ki) | Reference |
| L-366,509 | Oxytocin Receptor (OTR) | Rat | 370-780 nM | researchgate.net |
| L-366,509 | Oxytocin Receptor (OTR) | Rhesus | 370-780 nM | researchgate.net |
| L-366,509 | Oxytocin Receptor (OTR) | Human | 370-780 nM | researchgate.net |
| L-366,509 | Vasopressin V1 Receptor (V1R) | Rat | 25-30 µM | researchgate.net |
| L-366,509 | Vasopressin V2 Receptor (V2R) | Rat | 25-30 µM | researchgate.net |
| L-366,509 | Vasopressin Receptors (V1/V2) | Primate | Measurable affinity | researchgate.net |
| L-366,509 | Lysine-Specific Histone Demethylase 1 (LSD1) | Human | Potential Inhibitor (Virtual Screening) | mdpi.com |
| Study Objective | Animal Model | Key Finding with L-366,509 | Reference |
| Investigate CNS penetration and effects on maternal/sexual behavior | Rhesus monkeys | Accumulates in limbic brain areas; behavioral findings suggest utility for studying central OT. nih.gov | nih.gov |
| Explore the impact of social experiences on physiology and behavior via OT | Rats | Blocked the benefits of social housing on telomere length and novelty-seeking behavior. aginganddisease.orgelifesciences.orgnih.gov | aginganddisease.orgelifesciences.orgnih.gov |
| Assess effect on circulating plasma OT levels | Rats | Reduced circulating plasma OT levels in socially raised male and female rats. elifesciences.orgnih.gov | elifesciences.orgnih.gov |
| Study novelty-seeking behavior | Rats | Affected novelty-seeking behavior, with a greater impact on social female exploration. elifesciences.orgnih.gov | elifesciences.orgnih.gov |
| Investigate role of OT in social deficits in a mouse model of autism spectrum disorder | BALB/cByJ mice | L-368,899 (analog) reversed neuroprotective effects of OT in stress; L-366,509's effects in this model not explicitly detailed in provided text but context suggests relevance to OT antagonism in social behaviors. mdpi.com | mdpi.com |
Q & A
Q. Q1. How is L 366509 identified and characterized in geological studies?
Methodological Answer : this compound is cataloged as a fossil specimen (e.g., Lucina dartoni Clark, 1895) in stratigraphic research. Identification involves morphological analysis using standardized taxonomic keys, comparative studies with holotypes, and stratigraphic placement within the Pamunkey Group (Lower Tertiary). Measurements (e.g., valve length, height) and preservation state are documented to distinguish it from related species .
Q. Q2. What is the significance of this compound in paleoenvironmental reconstruction?
Q. Q3. How can contradictions in stratigraphic data involving this compound be resolved?
Methodological Answer : Contradictions (e.g., inconsistent fossil distribution across sites) require dialectical analysis of principal vs. secondary contradictions in datasets . Steps include:
Comparative analysis : Cross-referencing this compound’s occurrence with lithological data and radiometric dating.
Iterative refinement : Applying qualitative coding to categorize anomalies (e.g., reworked fossils vs. in-situ preservation) .
Triangulation : Integrating geochemical proxies (e.g., isotopic signatures) to resolve conflicting stratigraphic interpretations .
Q. Q4. How to design a hypothesis-driven study on this compound’s evolutionary relationships?
Methodological Answer :
Hypothesis formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions (e.g., “Does this compound exhibit morphological convergence with extant Lucinidae?”) .
Experimental design :
- Sampling : Stratified random sampling across multiple sites to reduce bias.
- Controls : Compare this compound with holotypes and outgroup taxa.
- Data collection : High-resolution imaging (e.g., SEM) for microstructural analysis .
Analytical framework : Phylogenetic bracketing using cladistic methods to test evolutionary hypotheses .
Q. Q5. What methodologies address data gaps in this compound’s biogeographic distribution?
Methodological Answer :
Systematic literature review : Follow PRISMA guidelines to synthesize existing records and identify gaps .
Fieldwork protocols : Standardize GPS-referenced sampling and taphonomic assessments to minimize observational bias .
Data integration : Use GIS mapping to overlay fossil occurrences with paleoceanographic models (e.g., sea-level curves) .
Methodological Guidelines for Data Analysis
Q. Q6. How to ensure reproducibility in studies involving this compound?
Methodological Answer :
- Data transparency : Publish raw measurements (e.g., valve dimensions) and imaging files in open-access repositories.
- Analytic replication : Use blinded re-analysis by independent researchers to verify taxonomic classifications .
- Protocol standardization : Document imaging settings (e.g., SEM parameters) and statistical codes (e.g., R scripts for morphometric analysis) .
Q. Q7. How to handle conflicting interpretations of this compound’s taxonomic status?
Methodological Answer :
Consensus workshops : Organize peer reviews with taxonomic experts to adjudicate disputed characters (e.g., hinge structure).
Morphometric analysis : Apply principal component analysis (PCA) to quantify shell shape variations and resolve classification ambiguities .
Ethical reporting : Acknowledge alternative hypotheses in publications to maintain scholarly integrity .
Research Ethics and Communication
Q. Q8. How to avoid bias when reporting this compound’s ecological significance?
Methodological Answer :
- Pre-registration : Submit study designs to registries (e.g., OSF) to commit to hypotheses and methods upfront .
- Blinded analysis : Separate data collection from interpretation phases to reduce confirmation bias .
- Conflict disclosure : Declare funding sources or institutional affiliations that may influence conclusions .
Q9. What frameworks improve clarity in research questions about this compound?
Methodological Answer :
- PICO framework : Structure questions around Population (e.g., Tertiary mollusks), Intervention/Indicator (e.g., morphometric traits), Comparison (e.g., extant species), and Outcome (e.g., evolutionary trends) .
- SMART criteria : Ensure questions are Specific, Measurable, Achievable, Relevant, and Time-bound (e.g., “How does this compound’s valve thickness correlate with Paleocene salinity levels?”) .
Data Presentation and Publication
Q. Q10. How to present complex stratigraphic data for this compound in manuscripts?
Methodological Answer :
- Visual clarity : Use composite figures (e.g., stratigraphic columns with fossil zones) and standardized symbols for lithology .
- Data tables : Include locality codes, specimen IDs (e.g., USNM 366509), and statistical summaries (mean ± SD) .
- Narrative flow : Align results with research questions in the discussion section, emphasizing how findings address gaps identified in the literature review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
